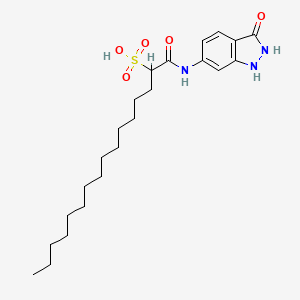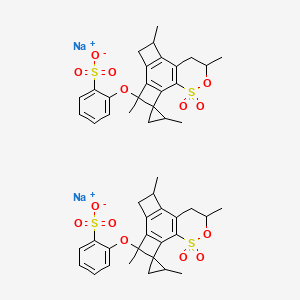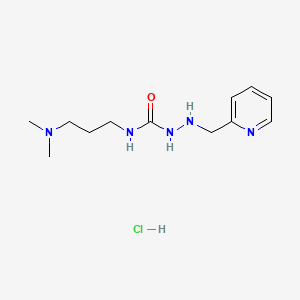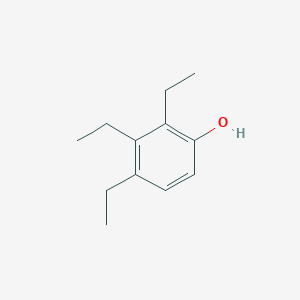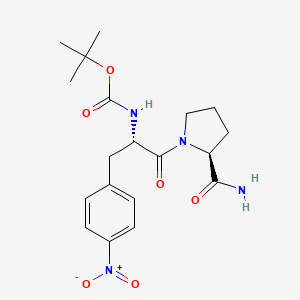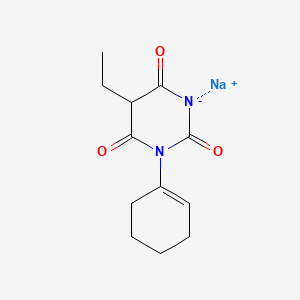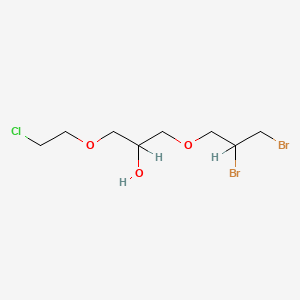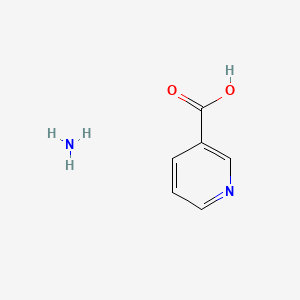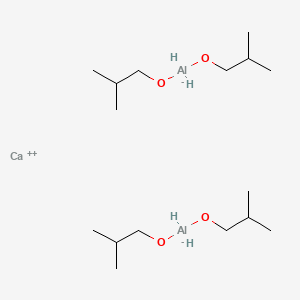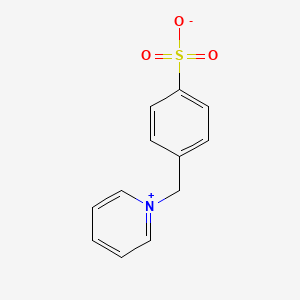
Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt: is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is characterized by the presence of a pyridinium ring substituted with a sulfophenylmethyl group, forming an inner salt structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt typically involves the reaction of pyridine with 4-sulfobenzyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
Chemistry: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used as a probe to study enzyme activities and as a fluorescent marker in imaging studies .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- Pyridinium, 1-((4-carboxyphenyl)methyl)-, inner salt
- Pyridinium, 1-((4-hydroxyphenyl)methyl)-, inner salt
- Pyridinium, 1-((4-methylphenyl)methyl)-, inner salt
Comparison: Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt is unique due to the presence of the sulfophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it more versatile compared to its analogs .
Properties
CAS No. |
73052-41-2 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-9H,10H2 |
InChI Key |
FVKDKKKSZAUMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


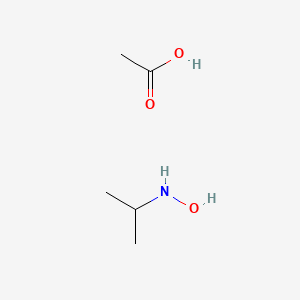

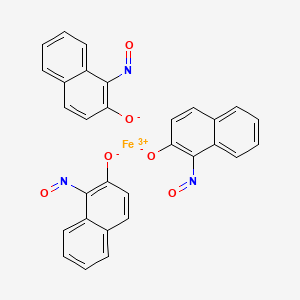
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
